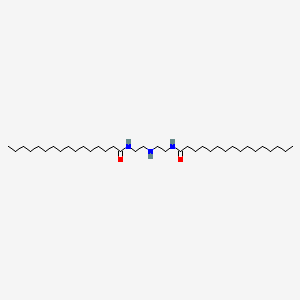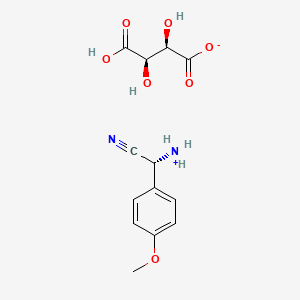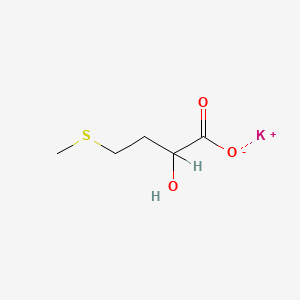
Potassium (1)-2-hydroxy-4-(methylthio)butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (1)-2-hydroxy-4-(methylthio)butyrate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a potassium ion, a hydroxy group, and a methylthio group attached to a butyrate backbone. Its structure allows it to participate in a variety of chemical reactions and makes it useful in different industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1)-2-hydroxy-4-(methylthio)butyrate typically involves the reaction of 2-hydroxy-4-(methylthio)butyric acid with a potassium base. The reaction is usually carried out in an aqueous medium to facilitate the dissolution of the potassium base and the acid. The reaction conditions often include moderate temperatures and stirring to ensure complete reaction and formation of the potassium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The process involves the same basic reaction but is optimized for higher yields and purity. The use of automated systems for mixing and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Potassium (1)-2-hydroxy-4-(methylthio)butyrate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the methylthio group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-oxo-4-(methylthio)butyrate, while reduction can produce 2-hydroxy-4-(methylthio)butanol.
Scientific Research Applications
Potassium (1)-2-hydroxy-4-(methylthio)butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a supplement in certain metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Potassium (1)-2-hydroxy-4-(methylthio)butyrate involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups allow it to participate in various biochemical reactions. It can act as a substrate for enzymes involved in metabolic pathways, influencing cellular processes such as energy production and detoxification.
Comparison with Similar Compounds
Similar Compounds
Sodium (1)-2-hydroxy-4-(methylthio)butyrate: Similar in structure but with a sodium ion instead of potassium.
Calcium (1)-2-hydroxy-4-(methylthio)butyrate: Contains a calcium ion, which can affect its solubility and reactivity.
Magnesium (1)-2-hydroxy-4-(methylthio)butyrate: Another similar compound with a magnesium ion.
Uniqueness
Potassium (1)-2-hydroxy-4-(methylthio)butyrate is unique due to the presence of the potassium ion, which can influence its solubility, reactivity, and biological activity. The potassium ion can also affect the compound’s interaction with enzymes and other biomolecules, making it distinct from its sodium, calcium, and magnesium counterparts.
Properties
CAS No. |
94087-93-1 |
|---|---|
Molecular Formula |
C5H9KO3S |
Molecular Weight |
188.29 g/mol |
IUPAC Name |
potassium;2-hydroxy-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C5H10O3S.K/c1-9-3-2-4(6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
QPGIAWUCRXQJRD-UHFFFAOYSA-M |
Canonical SMILES |
CSCCC(C(=O)[O-])O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




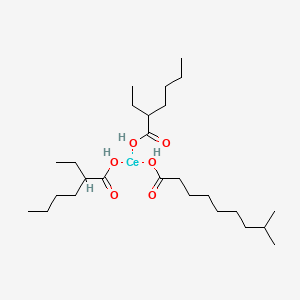
![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)
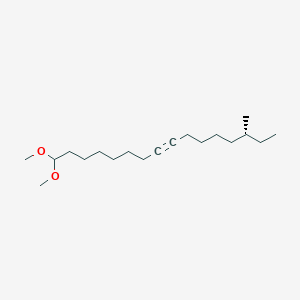
![Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]](/img/structure/B12671039.png)

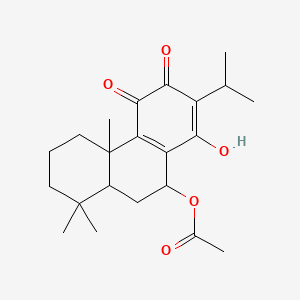
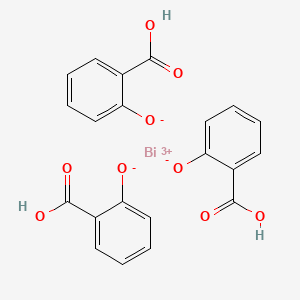
![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)
